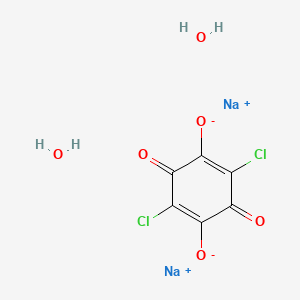
3,3'-Dihydroxybenzidine.2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dihydroxybenzidine.2HCl: is an organic compound with the molecular formula C12H12N2O22HClThis compound is characterized by its white to gray to brown crystalline powder form and is practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’-Dihydroxybenzidine.2HCl can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dinitrobenzidine, followed by hydrolysis to yield 3,3’-dihydroxybenzidine. The compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of 3,3’-Dihydroxybenzidine.2HCl typically involves large-scale chemical reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Dihydroxybenzidine.2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Dihydroxybenzidine.2HCl is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of polymers and resins .
Biology: In biological research, 3,3’-Dihydroxybenzidine.2HCl is used as a reagent for detecting certain biomolecules. It is also used in the study of enzyme kinetics and protein interactions .
Industry: 3,3’-Dihydroxybenzidine.2HCl is used in the production of fire-resistant polymers and hydroxyl-containing polyimides. These materials are used in various industrial applications, including electronics and aerospace .
Mecanismo De Acción
The mechanism of action of 3,3’-Dihydroxybenzidine.2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Benzidine: Similar in structure but lacks the hydroxyl groups.
3,3’-Dimethoxybenzidine: Similar structure with methoxy groups instead of hydroxyl groups.
4,4’-Diaminodiphenylmethane: Similar structure but with different functional groups.
Uniqueness: 3,3’-Dihydroxybenzidine.2HCl is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other benzidine derivatives and useful in various scientific and industrial applications .
Propiedades
Número CAS |
1592-36-5 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O2 |
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
2-amino-5-(4-amino-3-hydroxyphenyl)phenol;dihydrochloride |
InChI |
InChI=1S/C12H12N2O2.2ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6,15-16H,13-14H2;2*1H |
Clave InChI |
NSOANHVQCDKCHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)




![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)

